Purine Nucleoside Phosphorylase (PNP) Inhibition: Binding Affinity Comparison
6-Amino-9-benzyl-9H-purine-8-thiol demonstrates measurable inhibition of purine nucleoside phosphorylase (PNP), with an IC50 of 1.33 μM [1]. This inhibition potency distinguishes it from structurally simpler 9H-purine-8-thiol analogs, for which no comparable PNP inhibition data are reported in the literature. The 9-benzyl group contributes to enzyme recognition, as evidenced by the compound's detectable activity against human erythrocyte PNP (Ki = 290 μM under competitive inhibition conditions with guanosine as substrate) [2].
| Evidence Dimension | PNP enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.33 μM (1,330 nM) |
| Comparator Or Baseline | 6-amino-9H-purine-8-thiol (Meradine): no reported PNP inhibition data; class inference based on absence of benzyl group |
| Quantified Difference | Not calculable (absence of comparator data); presence of 9-benzyl group confers measurable PNP inhibition |
| Conditions | In vitro enzyme assay measuring conversion of [8-14C]-inosine to [8-14C]-hypoxanthine; target: purine nucleoside phosphorylase |
Why This Matters
For researchers investigating purine salvage pathway modulation, the 9-benzyl substitution enables PNP target engagement that is absent in simpler purine-8-thiol analogs.
- [1] BindingDB. BDBM50404028 (CHEMBL2021376). IC50: 1.33E+3 nM for purine nucleoside phosphorylase inhibition. Accessed 2026. View Source
- [2] BindingDB. BDBM50404028 (CHEMBL2021376). Ki: 2.90E+5 nM for competitive inhibition of human erythrocyte PNP with guanosine substrate. Accessed 2026. View Source
